Cas no 851405-03-3 (3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Benzamide, N-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-3,4-dimethoxy-
- AB00669458-01
- SR-01000094538
- AKOS024587086
- 851405-03-3
- SR-01000094538-1
- 3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- F0611-0508
-
- Inchi: 1S/C21H22N2O4/c1-13-4-5-14-11-16(21(25)23-17(14)10-13)8-9-22-20(24)15-6-7-18(26-2)19(12-15)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24)(H,23,25)
- InChI Key: RWFWTHKRSFTQRU-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)(=O)C1=CC=C(OC)C(OC)=C1
Computed Properties
- Exact Mass: 366.15795719g/mol
- Monoisotopic Mass: 366.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.7Ų
- XLogP3: 2.9
3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0508-20mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-20μmol |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-100mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-10μmol |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-10mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-4mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-30mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-2mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-5mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0508-25mg |
3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-03-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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2. Back matter
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
Comprehensive Overview of 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 851405-03-3)
3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 851405-03-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of dimethoxy and benzamide moieties in its structure further enhances its pharmacological profile, making it a subject of interest for drug discovery and development.
In recent years, the scientific community has shown growing interest in quinoline-based compounds, particularly those with 2-oxo-1,2-dihydroquinoline scaffolds, due to their ability to modulate key biological pathways. Researchers are actively exploring the potential of 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide as a lead compound for targeting diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. Its CAS No. 851405-03-3 serves as a unique identifier in chemical databases, facilitating streamlined research and collaboration across global laboratories.
The compound's mechanism of action is believed to involve interactions with cellular enzymes and receptors, particularly those involved in oxidative stress and inflammation. Studies have highlighted its potential as a tyrosine kinase inhibitor, a property that aligns with current trends in precision medicine and targeted therapies. This aligns with the increasing demand for small-molecule inhibitors in oncology and immunology, topics frequently searched in academic and medical databases.
From a synthetic chemistry perspective, 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide exemplifies the convergence of medicinal chemistry and drug design. Its synthesis typically involves multi-step organic reactions, including condensation, amidation, and cyclization processes. The compound's dimethoxybenzamide segment is particularly noteworthy, as it contributes to enhanced solubility and bioavailability—a critical factor in modern drug development. These attributes make it a valuable candidate for further optimization and preclinical studies.
In the context of AI-driven drug discovery, 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide has been featured in computational screenings and molecular docking studies. Researchers leverage machine learning algorithms to predict its binding affinities and off-target effects, addressing common queries about in silico drug design. This approach not only accelerates the identification of promising candidates but also reduces the time and cost associated with traditional drug development pipelines.
The compound's relevance extends to green chemistry initiatives, where scientists explore eco-friendly synthesis routes to minimize environmental impact. With growing public interest in sustainable pharmaceuticals, the development of 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide using catalytic methods or renewable solvents has become a trending topic. This aligns with broader industry efforts to reduce carbon footprints and adhere to green chemistry principles.
In summary, 3,4-dimethoxy-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 851405-03-3) represents a compelling area of research at the intersection of medicinal chemistry, computational biology, and sustainable science. Its structural complexity and therapeutic potential position it as a promising candidate for future drug development, addressing some of the most pressing health challenges of our time.
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